molecular formula C8H11BrO3 B12631555 Methyl 2-bromo-3-oxohept-6-enoate CAS No. 921226-70-2

Methyl 2-bromo-3-oxohept-6-enoate

Cat. No.: B12631555
CAS No.: 921226-70-2
M. Wt: 235.07 g/mol
InChI Key: YUNXOQPOJUZIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-oxohept-6-enoate is an organic compound with the molecular formula C8H11BrO3 It is a brominated ester that features a keto group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxohept-6-enoate. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-oxohept-6-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-3-oxohept-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those with potential anticancer or antimicrobial properties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

    Methyl 3-oxohept-6-enoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-chloro-3-oxohept-6-enoate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    Methyl 2-iodo-3-oxohept-6-enoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: Methyl 2-bromo-3-oxohept-6-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. The combination of the bromine atom and the keto group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

CAS No.

921226-70-2

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

methyl 2-bromo-3-oxohept-6-enoate

InChI

InChI=1S/C8H11BrO3/c1-3-4-5-6(10)7(9)8(11)12-2/h3,7H,1,4-5H2,2H3

InChI Key

YUNXOQPOJUZIOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CCC=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.